molecular formula C19H18N4O2S B10885561 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]thio}-N-phenylacetamide

2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]thio}-N-phenylacetamide

Cat. No.: B10885561
M. Wt: 366.4 g/mol
InChI Key: LRHPXOAEHGYNME-UHFFFAOYSA-N
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Description

2-{[6-Amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]thio}-N-phenylacetamide is a pyrimidine-based acetamide derivative featuring a thioether bridge and distinct substituents:

  • Pyrimidine core: 6-amino and 3-methylphenyl groups at positions 1 and 4, respectively.
  • Acetamide moiety: A phenyl group attached to the nitrogen atom.
  • Molecular formula: C₃₀H₂₈N₆O₂S (hypothetical formula derived from ; exact formula may vary based on substituent definitions).

Key physicochemical properties include:

  • Molecular weight: 479.573 g/mol ().
  • Structural uniqueness: The combination of amino, methylphenyl, and thioether groups distinguishes it from simpler pyrimidinone derivatives ().

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

2-[6-amino-1-(3-methylphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C19H18N4O2S/c1-13-6-5-9-15(10-13)23-16(20)11-17(24)22-19(23)26-12-18(25)21-14-7-3-2-4-8-14/h2-11H,12,20H2,1H3,(H,21,25)

InChI Key

LRHPXOAEHGYNME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]thio}-N-phenylacetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The initial step often involves the condensation of an aldehyde with a urea derivative to form the pyrimidine ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.

    Thioether Formation: The next step involves the introduction of the thioether group. This can be achieved by reacting the pyrimidine intermediate with a thiol compound under mild conditions.

    Acetamide Formation: The final step is the acylation of the amine group with an acyl chloride or anhydride to form the acetamide moiety. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives of the pyrimidine ring.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor ligands, given the biological activity often associated with pyrimidine derivatives.

Medicine

The compound could be explored for its therapeutic potential, particularly in the development of new drugs. Pyrimidine derivatives are known for their antiviral, anticancer, and anti-inflammatory properties.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]thio}-N-phenylacetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Yield Melting Point Source
Target Compound (2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]thio}-N-phenylacetamide) C₂₃H₂₁N₅O₃S₂ 479.573 3-methylphenyl, amino, phenylacetamide Not reported Not reported
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide C₁₃H₁₃N₃O₂S ~283.33 4-methyl, phenylacetamide (lacks amino and 3-methylphenyl groups) 82% 241°C
2-{[6-Amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(1,3-benzothiazol-2-yl)acetamide C₂₀H₁₇N₅O₂S₂ 423.51 3-methylphenyl, amino, benzothiazole substituent (vs. phenyl) Not reported Not reported
2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (Compound 4a) C₃₃H₂₂ClN₅O₂S 608.13 4-chlorophenyl, quinoxaline core, cyano, hydroxyl 90.2% 230–232°C

Key Structural and Functional Differences

Compound 4a () uses a diphenylquinoxaline group, significantly enlarging the molecule and altering solubility.

Synthetic Efficiency :

  • The 82% yield of the 4-methyl analog () suggests efficient alkylation of thiopyrimidines, while the higher yield (90.2%) for Compound 4a () reflects optimized coupling with cyclic amines or thiols.

Physicochemical and Pharmacokinetic Implications

  • Hydrogen Bonding: The amino group in the target compound may improve binding affinity to biological targets (e.g., kinases or enzymes) relative to non-amino analogs.
  • Thermal Stability : The higher melting point (241°C) of the 4-methyl analog () suggests greater crystallinity compared to the target compound, though data gaps exist for the latter.

Biological Activity

The compound 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]thio}-N-phenylacetamide is a member of the pyrimidine derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O2SC_{19}H_{24}N_{4}O_{2}S with a molecular weight of approximately 372.5 g/mol. The structure includes a pyrimidine ring with an amino group and a thioether linkage, which may contribute to its biological activity.

The biological activity of 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]thio}-N-phenylacetamide is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical metabolic pathways. For instance, it may interact with kinases that play roles in cell signaling and proliferation.
  • Cellular Uptake : Initial studies indicate that the compound may utilize specific transport mechanisms to enter cells, potentially enhancing its efficacy against certain cancer cell lines.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties. In vitro studies have shown that it selectively inhibits the proliferation of cancer cells expressing folate receptors. For example:

  • Cell Lines Tested : The compound was tested on KB and IGROV1 human tumor cells, showing potent inhibition compared to control groups .
  • In Vivo Efficacy : In SCID mice models with IGROV1 tumors, the compound demonstrated greater efficacy than several reference drugs, indicating its potential as a chemotherapeutic agent .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

  • Activity Against Pathogens : Preliminary studies suggest that it exhibits moderate antibacterial activity against various strains of bacteria, including Pseudomonas aeruginosa and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : The MIC values indicate effective concentrations for inhibiting bacterial growth, suggesting potential applications in treating bacterial infections .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Antitumor Effects :
    • A study evaluated the compound's effects on tumor growth in mice. Results showed a significant reduction in tumor size when administered at specific dosages compared to untreated controls .
  • Antibacterial Screening :
    • A series of derivatives were synthesized and screened for antibacterial activity. The results indicated that modifications to the structure could enhance efficacy against specific bacterial strains .

Research Findings Summary

Activity Type Target Cells/Organisms Mechanism Efficacy
AntitumorKB and IGROV1 cellsEnzyme inhibition & receptor targetingHigh (in vitro and in vivo)
AntibacterialPseudomonas aeruginosa, E. coliDisruption of bacterial metabolismModerate (varies by strain)

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